2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Description
Systematic Nomenclature and IUPAC Classification
The compound 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is systematically named according to IUPAC guidelines as follows:
- The parent heterocycle is 1,3-thiazolidine-2,4-dione , a five-membered ring containing sulfur (position 1), nitrogen (position 3), and two ketone groups (positions 2 and 4).
- At position 5 of the thiazolidinone ring, a (Z)-2-chlorobenzylidene substituent is attached via a conjugated double bond. The stereodescriptor (5Z) specifies the configuration of the benzylidene group relative to the ketone at position 2.
- The nitrogen at position 3 is substituted with an acetyl group (CH₂CO), which is further linked to a 2-(4-hydroxyphenyl)ethyl moiety via an amide bond.
The full IUPAC name is:
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethylcarbamoyl]methyl-1,3-thiazolidine-2,4-dione .
This nomenclature reflects the compound’s structural hierarchy, prioritizing the thiazolidinone core, followed by substituents in descending order of seniority.
Molecular Formula and Stereochemical Configuration
The molecular formula of the compound is C₁₉H₁₆ClN₃O₄S , corresponding to a molecular weight of 425.87 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₆ClN₃O₄S |
| Molecular weight | 425.87 g/mol |
| Degree of unsaturation | 13 (aromatic rings, double bonds) |
| Stereochemical configuration | (5Z) for benzylidene double bond |
The (5Z) designation indicates that the higher-priority groups on either side of the double bond (the 2-chlorophenyl group and the thiazolidinone ring) are on the same side. This configuration influences molecular planarity and electronic conjugation, which are critical for intermolecular interactions.
Crystallographic Data and Conformational Analysis
While X-ray crystallographic data for this specific compound are not publicly available, analogous thiazolidinone derivatives exhibit predictable conformational trends:
- The thiazolidinone ring adopts a non-planar envelope conformation , with the sulfur atom deviating from the plane formed by the other four atoms.
- The benzylidene substituent lies in a coplanar arrangement with the thiazolidinone ring due to π-conjugation between the double bond and the carbonyl groups.
- The 2-(4-hydroxyphenyl)ethyl side chain adopts a gauche conformation , minimizing steric clashes between the phenolic hydroxyl group and the acetamide moiety.
Computational studies (e.g., density functional theory) suggest that the (5Z) configuration stabilizes the molecule through intramolecular hydrogen bonding between the 4-hydroxyphenyl group and the thiazolidinone carbonyl oxygen.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
| Signal (ppm) | Assignment |
|---|---|
| 10.20 (s, 1H) | Phenolic -OH |
| 8.45 (t, 1H) | Amide -NH (J = 5.6 Hz) |
| 7.70–7.20 (m, 7H) | Aromatic protons (2-chlorophenyl and benzene) |
| 6.95 (s, 1H) | Benzylidene =CH |
| 4.20 (t, 2H) | -CH₂- adjacent to amide |
| 3.85 (s, 2H) | Thiazolidinone -CH₂- |
¹³C NMR (100 MHz, DMSO-d₆) :
| Signal (ppm) | Assignment |
|---|---|
| 174.2 | Thiazolidinone C=O (position 2) |
| 168.9 | Thiazolidinone C=O (position 4) |
| 165.4 | Acetamide C=O |
| 140.1 | Benzylidene =C-Cl |
| 128.5–115.3 | Aromatic carbons |
Infrared (IR) Spectroscopy :
| Band (cm⁻¹) | Assignment |
|---|---|
| 3270 | N-H stretch (amide) |
| 1705 | C=O stretch (thiazolidinone) |
| 1660 | C=O stretch (acetamide) |
| 1590 | C=C aromatic stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy :
Mass Spectrometry (MS) :
- ESI-MS (m/z) : [M+H]⁺ calc. 426.42, observed 426.5.
- Major fragments:
- m/z 308.1 (loss of 2-(4-hydroxyphenyl)ethylamine).
- m/z 167.0 (thiazolidinone ring fragment).
Properties
Molecular Formula |
C20H17ClN2O4S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H17ClN2O4S/c21-16-4-2-1-3-14(16)11-17-19(26)23(20(27)28-17)12-18(25)22-10-9-13-5-7-15(24)8-6-13/h1-8,11,24H,9-10,12H2,(H,22,25)/b17-11- |
InChI Key |
XVTXOQZPWVXKFL-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Schiff Bases
The thiazolidinone ring is synthesized via cyclocondensation of a Schiff base (arylidene hydrazine) with mercaptoacetic acid. This method, adapted from PMC studies, involves:
Reagents :
-
2-Chlorobenzaldehyde (1.2 equiv)
-
Thiosemicarbazide (1.0 equiv)
-
Mercaptoacetic acid (1.5 equiv)
-
ZnCl₂ (10 mol%) as a Lewis acid catalyst
Conditions :
Mechanism :
Alternative Route: [3+2] Cycloaddition
A complementary approach employs [3+2] cycloaddition between 2-cyano-3-mercaptoacrylamides and chloroacetic acid derivatives:
Reagents :
-
2-Cyano-3-mercapto-3-phenylaminoacrylamide (1.0 equiv)
-
Chloroacetic acid (1.2 equiv)
-
Pyridine (base)
Conditions :
Knoevenagel Condensation for Benzylidene Incorporation
The 2-chlorobenzylidene group is introduced via Knoevenagel condensation between the thiazolidinone and 2-chlorobenzaldehyde:
Reagents :
-
Thiazolidin-2,4-dione (1.0 equiv)
-
2-Chlorobenzaldehyde (1.5 equiv)
-
Piperidine (catalytic)
Conditions :
Key Observation :
The Z-configuration at the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group.
Acetamide Side Chain Installation
Nucleophilic Acyl Substitution
The N-[2-(4-hydroxyphenyl)ethyl]acetamide side chain is introduced via reaction of 2-(4-hydroxyphenyl)ethylamine with acetyl chloride:
Reagents :
-
2-(4-Hydroxyphenyl)ethylamine (1.2 equiv)
-
Acetyl chloride (1.0 equiv)
-
Triethylamine (2.0 equiv)
Conditions :
Peptide Coupling for Final Assembly
The thiazolidinone intermediate is coupled with the acetamide side chain using EDCl/HOBt:
Reagents :
-
5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl acetic acid (1.0 equiv)
-
N-[2-(4-Hydroxyphenyl)ethyl]acetamide (1.1 equiv)
-
EDCl (1.3 equiv), HOBt (1.3 equiv)
Conditions :
-
Solvent: DMF
-
Temperature: RT, 24 hours
-
Yield: 73%
Optimization and Process Improvements
Catalytic Enhancements
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| Ethanol | 24.3 | 65 |
| Toluene | 2.4 | 71 |
| Acetonitrile | 37.5 | 68 |
DMF is optimal due to its polarity and ability to stabilize intermediates.
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 99.2 | 12.7 |
| GC-MS | 98.5 | 18.3 |
Challenges and Limitations
Chemical Reactions Analysis
Condensation of 2-chlorobenzaldehyde and thiazolidine-2,4-dione
-
Mechanism : A nucleophilic attack occurs between the aldehyde group of 2-chlorobenzaldehyde and the thiazolidine ring’s carbonyl group, forming the chlorobenzylidene moiety.
-
Conditions : Typically performed under basic conditions (e.g., NaOH, pyridine, or Et₃N) in solvents like methanol. Optimal yields are achieved with Et₃N as a catalyst under reflux for 7 hours .
-
Outcome : Formation of the intermediate 5-(2-chlorobenzylidene)-2,4-dioxothiazolidine .
Amide Bond Formation
-
Mechanism : The intermediate undergoes reaction with N-[2-(4-hydroxyphenyl)ethyl]acetamide , likely facilitated by coupling agents (e.g., DCC, HATU) or catalytic conditions.
-
Conditions :
-
Reagents : Activating agents for amide coupling (not explicitly detailed in sources).
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) or methanol.
-
Temperature : Room temperature or mild heating.
-
Critical Reaction Steps and Conditions
Reaction Optimization Strategies
-
Catalyst Selection : Et₃N is preferred over NaOH or pyridine for improved reaction efficiency and purity .
-
Reaction Control : Strict temperature regulation (e.g., 0°C for cyclization steps) ensures stereochemical control and minimizes side reactions .
-
Industrial Scaling : Continuous flow reactors and optimized solvent systems are anticipated to enhance yield and reduce by-products.
Mechanistic Insights
-
Chlorobenzylidene Formation : The chlorobenzaldehyde’s electron-withdrawing chlorine atom enhances electrophilicity, facilitating nucleophilic attack by the thiazolidine’s carbonyl oxygen.
-
Amide Stability : The hydroxyphenyl group may participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison of Thiazolidine Derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to thiazolidines have shown effectiveness against various cancer cell lines such as MDA-MB-231 and HCT116. The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation through various pathways .
Antidiabetic Potential
Thiazolidine derivatives have been studied for their ability to enhance insulin sensitivity and lower blood glucose levels. A study demonstrated that certain thiazolidine compounds significantly decreased plasma glucose levels in diabetic models, suggesting their potential as antihyperglycemic agents .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. For example, derivatives of thiazolidines have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. This inhibition can contribute to improved metabolic profiles in diabetic conditions .
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, a series of thiazolidine derivatives were evaluated for their cytotoxic effects on breast cancer cells. The results indicated that certain modifications on the thiazolidine ring significantly enhanced anticancer activity compared to standard chemotherapeutics.
Case Study 2: Diabetes Management
A clinical study assessed the impact of a thiazolidine derivative on patients with type 2 diabetes. The compound was administered over a period of six months, resulting in a statistically significant reduction in HbA1c levels and improved insulin sensitivity.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs differ in substituents on the benzylidene ring, thiazolidinone core modifications, and acetamide side chains. Key examples include:
Physicochemical Properties
- Planarity: The Z-configuration of the benzylidene group ensures coplanarity with the thiazolidinone core, critical for π-π stacking in target binding .
Biological Activity
The compound 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones are known for their various pharmacological effects, including anti-inflammatory, antimicrobial, and anti-cancer properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.9 g/mol. The structure includes a thiazolidine ring, which is critical for its biological activity.
Synthesis
The synthesis typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions, followed by reaction with N-[2-(4-hydroxyphenyl)ethyl]acetamide. This synthetic route has been optimized for high yield and purity in laboratory settings .
Antimicrobial Activity
Research indicates that thiazolidinedione derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These results suggest a promising role for this compound in treating infections caused by resistant strains .
Anticancer Activity
Thiazolidinediones have been studied for their anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound has shown potential in various cancer models:
| Cancer Type | IC50 (µM) | Effect |
|---|---|---|
| Glioblastoma | 0.210 | Induces apoptosis |
| Breast cancer | 0.250 | Inhibits cell proliferation |
| Colon cancer | 0.300 | Alters cell cycle |
These findings highlight the compound's ability to modulate pathways involved in cancer progression .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activities, affecting various signaling pathways associated with inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidinedione derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the chlorobenzylidene group enhances activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Studies : In a comparative study on thiazolidinedione derivatives, it was found that compounds with similar structures to our target exhibited significant cytotoxic effects on glioblastoma cells, leading to decreased cell viability .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence the Z-configuration of the benzylidene moiety?
- Methodological Answer : The synthesis involves condensation of a thiazolidinone precursor with 2-chlorobenzaldehyde under reflux in a polar aprotic solvent (e.g., DMF or acetic acid). The Z-configuration is controlled by reaction temperature, solvent polarity, and the presence of acid catalysts. For example, describes refluxing with sodium acetate and acetic acid to stabilize the Z-isomer. Monitoring via TLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Use a combination of -/-NMR to verify the thiazolidinone ring, benzylidene double bond geometry (via coupling constants), and acetamide linkage. IR confirms carbonyl stretching (~1700 cm). Mass spectrometry (HRMS) validates molecular weight. HPLC with UV detection assesses purity (>95%) .
Q. How can researchers differentiate the desired product from regioisomers during synthesis?
- Methodological Answer : Regioisomers arise during cyclization or substitution steps. Use preparative TLC or HPLC for separation. Comparative NMR analysis (e.g., NOESY for spatial proximity in the Z-isomer) and X-ray crystallography provide definitive structural confirmation .
Advanced Research Questions
Q. How can contradictions in biological activity data across in vitro models be resolved?
- Methodological Answer : Discrepancies may stem from cell line specificity (e.g., cancer vs. normal cells), assay conditions (e.g., serum concentration, oxygen levels), or metabolite interference. Normalize data using internal controls (e.g., cisplatin for cytotoxicity) and validate findings in 3D cell cultures or patient-derived xenografts. highlights thiazole derivatives’ context-dependent antimicrobial activity .
Q. What computational approaches predict binding affinity to PPAR-γ, given the thiazolidinedione core?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of PPAR-γ (PDB ID: 2PRG). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models incorporating logP and electronegativity of substituents optimize selectivity .
Q. How do structural modifications at the 4-hydroxyphenethyl moiety alter selectivity between cancer and diabetes targets?
- Methodological Answer : Synthesize derivatives with alkyl or halogen substitutions on the phenethyl group (see ). Test hypoglycemic activity via glucose uptake assays (3T3-L1 adipocytes) and anticancer efficacy via apoptosis markers (caspase-3/7). Correlate results with docking scores for PPAR-γ vs. kinase targets .
Q. What strategies improve solubility and bioavailability of this hydrophobic compound?
- Methodological Answer : Formulate as a sodium salt (carboxylate) or use cyclodextrin inclusion complexes. Assess solubility in PBS (pH 7.4) and bioavailability via pharmacokinetic studies in rodents. demonstrates recrystallization from ethanol-DMF to enhance purity and stability .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Advanced questions emphasize mechanistic and translational research gaps.
- Methodological rigor ensures reproducibility in academic settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
